An In-depth Technical Guide to Acid-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Acid-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Acid-PEG2-NHS ester, a versatile heterobifunctional crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application in bioconjugation, drug delivery systems, and surface modification. This document outlines the molecule's core properties, presents key quantitative data in a structured format, provides detailed experimental protocols, and visualizes relevant workflows and pathways.
Core Concepts: Understanding Acid-PEG2-NHS Ester
Acid-PEG2-NHS ester is a chemical crosslinker featuring two distinct reactive functional groups at either end of a short polyethylene glycol (PEG) spacer.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, a process often referred to as orthogonal ligation.[1]
The key components of the Acid-PEG2-NHS ester molecule are:
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Carboxylic Acid (-COOH): This functional group enables the conjugation to primary amines or other nucleophiles through the formation of a stable amide bond. This reaction typically requires activation with carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).[2]
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N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (such as those found on the side chains of lysine residues in proteins) at a physiological to slightly alkaline pH to form a stable amide bond.[3]
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PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments. It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]
The unique architecture of Acid-PEG2-NHS ester makes it an invaluable tool in the development of complex biomolecular structures, including antibody-drug conjugates (ADCs), and for the functionalization of surfaces.
Quantitative Data
The following tables summarize the key quantitative properties of Acid-PEG2-NHS ester.
| Property | Value | Source |
| Chemical Formula | C12H17NO8 | |
| Molecular Weight | 303.27 g/mol | |
| Purity | ≥95% |
Table 1: Physicochemical Properties of Acid-PEG2-NHS Ester
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Water | Sparingly Soluble |
Table 2: Solubility of Acid-PEG2-NHS Ester
| pH | Temperature (°C) | Approximate Half-life (minutes) | Source |
| 7.0 | 0 | 240 - 300 | |
| 8.0 | 25 | 4.9* | |
| 8.6 | 4 | 10 |
Table 3: Approximate Hydrolysis Half-life of the NHS Ester Moiety
*Note: The half-life at pH 8 is for mPEG2-NHS, a structurally similar molecule. The hydrolysis rate of NHS esters is significantly influenced by the specific chemical structure and buffer conditions. This value should be considered an approximation. Aminolysis rates, the reaction with amines, generally parallel hydrolysis rates.
Experimental Protocols
This section provides detailed methodologies for the use of Acid-PEG2-NHS ester in bioconjugation.
General Handling and Storage
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Storage: Store Acid-PEG2-NHS ester at -20°C, protected from light and moisture.
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Handling: The NHS ester moiety is susceptible to hydrolysis. To ensure reactivity, always use anhydrous solvents such as DMSO or DMF for preparing stock solutions. Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare stock solutions immediately before use and discard any unused portion.
Two-Step Orthogonal Bioconjugation Protocol: Protein-Small Molecule Conjugation
This protocol describes a two-step process for conjugating a protein to a small molecule using Acid-PEG2-NHS ester. This method leverages the differential reactivity of the carboxylic acid and NHS ester groups.
Step 1: Conjugation of the Small Molecule to the Carboxylic Acid Group of the Linker
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Activation of the Carboxylic Acid:
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Dissolve the small molecule containing a primary amine in an anhydrous organic solvent (e.g., DMF or DMSO).
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In a separate tube, dissolve Acid-PEG2-NHS ester (1.1 equivalents), EDC (1.1 equivalents), and NHS (or sulfo-NHS for aqueous reactions) (1.1 equivalents) in the appropriate anhydrous solvent to create an activated linker solution.
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Incubate the activation reaction mixture at room temperature for 15-30 minutes.
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Conjugation to the Small Molecule:
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Add the activated Acid-PEG2-NHS ester solution to the small molecule solution.
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Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
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Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
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Purification of the Linker-Small Molecule Conjugate:
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Once the reaction is complete, purify the resulting NHS-activated linker-small molecule conjugate from excess reagents and byproducts. This can be achieved by reverse-phase HPLC or other suitable chromatographic methods.
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Step 2: Conjugation of the Purified Linker-Small Molecule to the Protein
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Protein Preparation:
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Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
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Conjugation Reaction:
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Dissolve the purified NHS-activated linker-small molecule conjugate in an anhydrous solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
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Add a 10- to 50-fold molar excess of the linker-small molecule solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to maintain protein integrity.
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
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Quenching the Reaction (Optional):
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The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
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Purification of the Final Protein-Small Molecule Conjugate:
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Remove unreacted linker-small molecule conjugate and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
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Mandatory Visualizations
Orthogonal Bioconjugation Workflow
Caption: A workflow diagram illustrating a two-step orthogonal bioconjugation strategy.
Signaling Pathway for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A simplified pathway for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
Acid-PEG2-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides researchers and drug developers with a high degree of control over the conjugation process. The hydrophilic PEG spacer further enhances the properties of the resulting conjugates, making this linker a valuable asset in the development of next-generation therapeutics and advanced diagnostic tools. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of Acid-PEG2-NHS ester in a variety of research and development settings.
